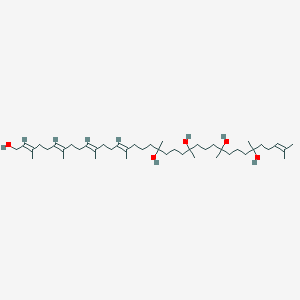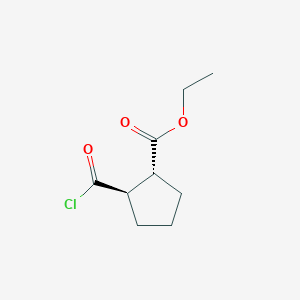![molecular formula C12H15NO2 B125184 Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) CAS No. 155696-54-1](/img/structure/B125184.png)
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and an amino group with an (E)-2-methylpropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methyl salicylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the catalyst .
Industrial Production Methods
In an industrial setting, the production of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of strong acid catalysts, such as sulfuric acid or hydrochloric acid, is common to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A related compound with similar structural features but lacking the (E)-(2-methylpropylidene) substituent.
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl substituent.
Methyl salicylate: An ester with a similar methyl ester group but different aromatic substituent.
Uniqueness
Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
155696-54-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-(2-methylpropylideneamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h4-9H,1-3H3 |
InChI Key |
KKNCLVOCNUFJQL-UHFFFAOYSA-N |
SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
Synonyms |
Benzoic acid, 4-[(2-methylpropylidene)amino]-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




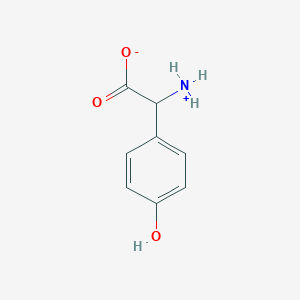
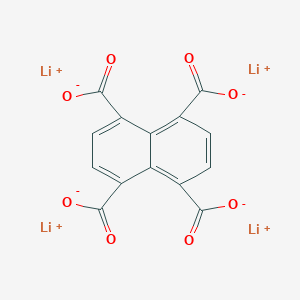
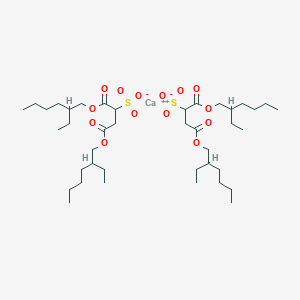
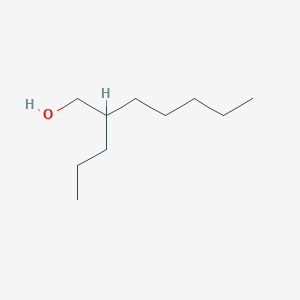
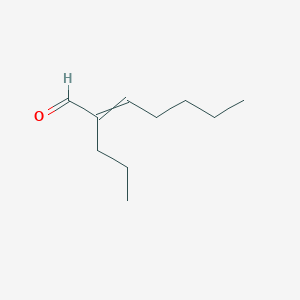

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
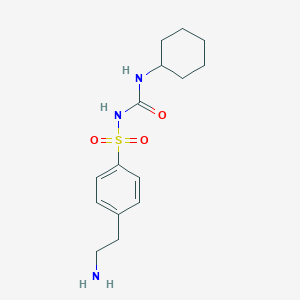
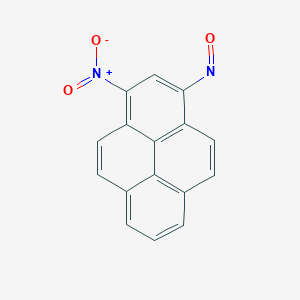
![Methyl 5-[(tert-Butylimino)acetyl]salicylate](/img/structure/B125140.png)
